RGFP966, also known as RGFP-966 or (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide, is a potent and selective inhibitor of histone deacetylase 3 (HDAC3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. [, , , , , , , , ] RGFP966 specifically targets HDAC3, a class I HDAC, and has minimal activity against other HDAC isoforms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This selectivity makes RGFP966 a valuable tool for investigating the specific roles of HDAC3 in various biological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
RGFP966 selectively inhibits HDAC3 activity by binding to its catalytic domain. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition prevents the removal of acetyl groups from lysine residues on histone tails, leading to increased histone acetylation and chromatin relaxation. [, , , , , , , , ] Consequently, the transcription of specific genes, including those involved in cell growth, differentiation, apoptosis, and inflammation, is modulated. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Alzheimer's disease: RGFP966 has shown promise in preclinical studies for treating Alzheimer's disease by reducing amyloid-β accumulation, decreasing tau phosphorylation and acetylation, and improving memory function. [, , , ] It may also modulate neuroinflammatory and neuroprotective genes, contributing to its beneficial effects. []
Huntington's disease: Research suggests that RGFP966 improves motor deficits and striatal volume in Huntington's disease mouse models. [] It may achieve this by lowering macrophage migration inhibitory factor (MIF) levels, reducing glial cell activation, and decreasing neuroinflammation. []
Multiple Sclerosis: Studies indicate that RGFP966 protects white matter after cuprizone-induced demyelination, a model for multiple sclerosis. [] It reduces neurological deficits, increases myelin basic protein levels, and suppresses microglial activation, suggesting potential as a therapeutic agent. []
Various Cancers: RGFP966 has shown anti-cancer effects in several cancer types, including hepatocellular carcinoma, B-cell lymphoma, and prostate cancer. [, , ]
TRAIL Resistance: Research highlights the potential of RGFP966 in overcoming TRAIL resistance, a significant obstacle in cancer therapy. [, ] Combining RGFP966 with TRAIL variants enhances apoptosis in colon cancer cells, making it a promising strategy for improving cancer treatment. []
Diabetic Complications: RGFP966 shows potential in preventing and treating diabetic complications, including diabetic retinopathy, cardiomyopathy, and nephropathy. [, , , , ] It achieves this by reducing oxidative stress, inflammation, apoptosis, and improving organ function. [, , , , ]
Acute Lung Injury: Studies suggest that RGFP966, in combination with other HDAC inhibitors, protects against acute lung injury by reducing inflammation and improving lung function. []
Spinal Cord Injury: While RGFP966 demonstrates promising effects on macrophage polarization in vitro, it did not show significant improvement in functional recovery after spinal cord injury in vivo. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6